Cas no 422526-42-9 (methyl 3-3-(diethylamino)propyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate)

methyl 3-3-(diethylamino)propyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3-3-(diethylamino)propyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- methyl 3-(3-(diethylamino)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- EU-0028143
- MLS000538461
- METHYL 3-[3-(DIETHYLAMINO)PROPYL]-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLATE
- SR-01000562503-1
- 422526-42-9
- methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
- F0916-6002
- SCHEMBL15613189
- AKOS002074841
- Methyl 3-[3-(diethylamino)propyl]-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylate
- methyl 3-[3-(diethylamino)propyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate
- DTXSID401119913
- SR-01000562503
- CHEMBL1414852
- SMR000144498
- HMS2458K15
-
- インチ: 1S/C17H23N3O3S/c1-4-19(5-2)9-6-10-20-15(21)13-8-7-12(16(22)23-3)11-14(13)18-17(20)24/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,24)
- InChIKey: FBARBMLOSFUPQA-UHFFFAOYSA-N
- SMILES: S=C1NC2C=C(C(=O)OC)C=CC=2C(N1CCCN(CC)CC)=O
計算された属性
- 精确分子量: 349.14601278g/mol
- 同位素质量: 349.14601278g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 8
- 複雑さ: 482
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94Ų
- XLogP3: 2.2
methyl 3-3-(diethylamino)propyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0916-6002-15mg |
methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
422526-42-9 | 90%+ | 15mg |
$89.0 | 2023-05-18 | |
Life Chemicals | F0916-6002-5mg |
methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
422526-42-9 | 90%+ | 5mg |
$69.0 | 2023-05-18 | |
Life Chemicals | F0916-6002-1mg |
methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
422526-42-9 | 90%+ | 1mg |
$54.0 | 2023-05-18 | |
Life Chemicals | F0916-6002-25mg |
methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
422526-42-9 | 90%+ | 25mg |
$109.0 | 2023-05-18 | |
Life Chemicals | F0916-6002-3mg |
methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
422526-42-9 | 90%+ | 3mg |
$63.0 | 2023-05-18 | |
Life Chemicals | F0916-6002-40mg |
methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
422526-42-9 | 90%+ | 40mg |
$140.0 | 2023-05-18 | |
Life Chemicals | F0916-6002-2μmol |
methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
422526-42-9 | 90%+ | 2μl |
$57.0 | 2023-05-18 | |
Life Chemicals | F0916-6002-30mg |
methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
422526-42-9 | 90%+ | 30mg |
$119.0 | 2023-05-18 | |
Life Chemicals | F0916-6002-10mg |
methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
422526-42-9 | 90%+ | 10mg |
$79.0 | 2023-05-18 | |
Life Chemicals | F0916-6002-2mg |
methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
422526-42-9 | 90%+ | 2mg |
$59.0 | 2023-05-18 |
methyl 3-3-(diethylamino)propyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate 関連文献
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
methyl 3-3-(diethylamino)propyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylateに関する追加情報
Introduction to Methyl 3-3-(diethylamino)propyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS No. 422526-42-9)
Methyl 3-3-(diethylamino)propyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate, identified by its CAS number 422526-42-9, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the class of tetrahydroquinazoline derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.
The structural framework of methyl 3-3-(diethylamino)propyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate incorporates several key functional groups that contribute to its unique chemical properties and biological interactions. The presence of a sulfanylidene moiety and a diethylamino substituent at the propyl chain enhances its reactivity and binding affinity towards various biological targets. This structural configuration makes it a promising candidate for further exploration in drug discovery and development.
In recent years, there has been growing interest in the development of novel tetrahydroquinazoline derivatives as potential pharmacological agents. These compounds have shown promise in various preclinical studies due to their ability to modulate key biological pathways involved in diseases such as cancer, inflammation, and neurological disorders. The< strong> sulfanylidene group in particular has been identified as a critical moiety for enhancing the bioactivity of these derivatives.
One of the most compelling aspects of methyl 3-3-(diethylamino)propyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is its potential as an inhibitor of specific enzymes and receptors that play a crucial role in disease pathogenesis. For instance, studies have suggested that this compound may interact with enzymes such as kinases and phosphodiesterases, which are often dysregulated in various diseases. The< strong> diethylamino substituent further enhances its binding affinity by providing a positive charge that facilitates interactions with negatively charged biological targets.
The synthesis of methyl 3-3-(diethylamino)propyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the formation of the tetrahydroquinazoline core through cyclization reactions, followed by functionalization with the sulfanylidene and diethylamino groups. Advanced synthetic techniques such as transition metal-catalyzed reactions and protecting group strategies are often employed to achieve the desired structural complexity.
Evaluation of the pharmacological properties of methyl 3-3-(diethylamino)propyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has revealed several promising characteristics. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting proliferation. Additionally, preliminary in vivo studies have shown that this compound exhibits good bioavailability and minimal toxicity at therapeutic doses.
The potential therapeutic applications of methyl 3-(diethylamino)propyl]-4 oxo -] 2 -sulfanyl idene -] 1 , 2 , 3 , 4 -tetra hydro quin azoline -] 7 -car box ylate are broad and encompass multiple disease areas. Its anti-cancer properties make it a particularly attractive candidate for further development as an anticancer agent. Furthermore, its ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The development of novel pharmaceutical agents relies heavily on advancements in synthetic chemistry and biotechnology. The case of methyl 3-(diethylamino)propyl]-4 oxo -] 2 -sulfanyl idene -] 1 , 2 , 3 , 4 -tetra hydro quin azoline -] 7 -car box ylate exemplifies how interdisciplinary approaches can lead to the discovery of new drugs with significant therapeutic potential. By leveraging cutting-edge synthetic methods and rigorous pharmacological evaluation, researchers can identify compounds that meet the stringent requirements for clinical translation.
In conclusion, methyl 3-(diethylamino)propyl]-4 oxo -] 2 -sulfanyl idene -] 1 , 2 , 3 , 4 -tetra hydro quin azoline -] 7 -car box ylate, CAS number42252642–9, represents a promising advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities position it as a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the discovery of novel therapeutics.
422526-42-9 (methyl 3-3-(diethylamino)propyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate) Related Products
- 2097855-39-3(1H-Pyrazole-3-carboxaldehyde, 5-(difluoromethyl)-)
- 3221-15-6(3-Chloropropylene Sulfide)
- 2172275-13-5(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanoylazetidine-3-carboxylic acid)
- 1430412-58-0(3-Cyclohexyl-4,4-dimethylcyclohexan-1-one)
- 2171709-59-2(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamidopent-4-enoic acid)
- 65998-43-8(3-4-(Acetyloxy)phenyl-3,4-dihydro-2H-1-benzopyran-5,7-diol Diacetate)
- 1393330-59-0(4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride)
- 82068-22-2(L-Proline, 1-(2-thienylsulfonyl)-)
- 1012983-57-1(2-Propenamide, 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]-)
- 2172256-60-7(tert-butyl N-1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethylcarbamate)




